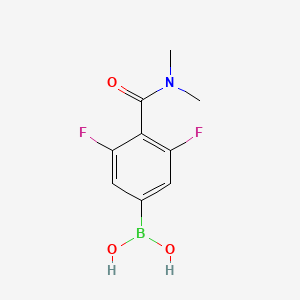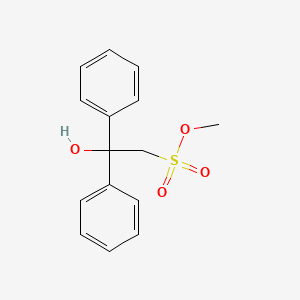
Methyl 2-hydroxy-2,2-diphenylethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2,2-diphenylethanesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group attached to a diphenylethane backbone, with a hydroxyl group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2,2-diphenylethanesulfonate typically involves the reaction of diphenylethane derivatives with sulfonating agents. One common method includes the use of methanesulfonic acid as a sulfonating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, with the temperature maintained at reflux conditions to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the careful control of temperature, pressure, and the concentration of reactants to optimize the production efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2,2-diphenylethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2,2-diphenylethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-2,2-diphenylethanesulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups can participate in hydrogen bonding, ionic interactions, and other molecular interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-2,2-diphenylacetate
- Methyl 2-hydroxy-2,2-diphenylpropanoate
Uniqueness
Methyl 2-hydroxy-2,2-diphenylethanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to similar compounds. Its sulfonate group, in particular, provides unique solubility and reactivity characteristics.
Propiedades
Número CAS |
19977-47-0 |
|---|---|
Fórmula molecular |
C15H16O4S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2,2-diphenylethanesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-19-20(17,18)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
Clave InChI |
FKOSJZZMOHBEJQ-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


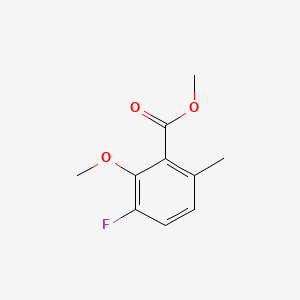
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
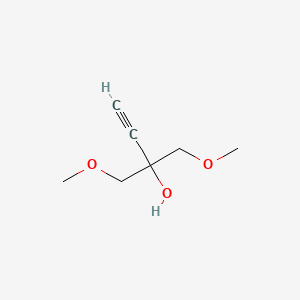
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
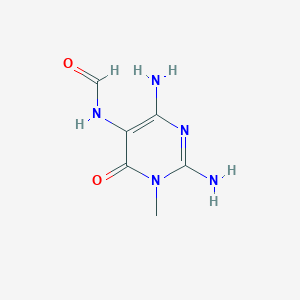
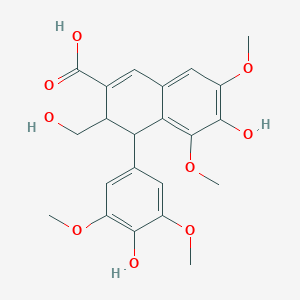
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
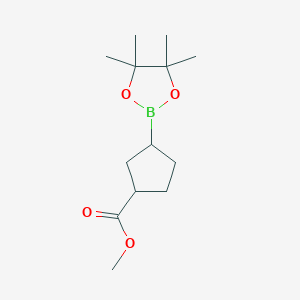
![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)
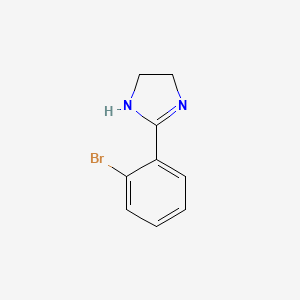
![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)
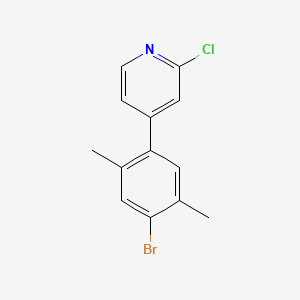
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
